An In-depth Technical Guide to 2-(1H-Pyrazol-4-yl)morpholine and its N-Methyl Analog
An In-depth Technical Guide to 2-(1H-Pyrazol-4-yl)morpholine and its N-Methyl Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-4-yl)morpholine and its N-methylated derivative, 2-(1-methyl-1H-pyrazol-4-yl)morpholine. A notable ambiguity exists in the public domain where the Chemical Abstracts Service (CAS) number 1375963-52-2 is often associated with the former name but corresponds to the latter structure. This guide addresses this discrepancy by presenting the available technical data for both compounds, thereby offering a clear and thorough resource for researchers in medicinal chemistry and drug development. The document covers the physicochemical properties, potential synthetic routes, spectral characteristics, and the broad biological significance of the pyrazole-morpholine scaffold.
Introduction and Clarification of Nomenclature
The pyrazole and morpholine heterocycles are prominent structural motifs in medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1][2] The combination of these two rings in the form of a pyrazolyl-morpholine scaffold presents a compelling framework for the design of novel therapeutic agents. This guide focuses on two closely related molecules: 2-(1H-Pyrazol-4-yl)morpholine and 2-(1-methyl-1H-pyrazol-4-yl)morpholine.
It is crucial to highlight a point of ambiguity for researchers. The CAS number 1375963-52-2 is officially assigned to 2-(1-methyl-1H-pyrazol-4-yl)morpholine .[3] However, this CAS number is sometimes erroneously associated with the parent compound, 2-(1H-Pyrazol-4-yl)morpholine. This guide will therefore detail the properties and available data for both compounds to ensure clarity and accuracy in research and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. It is important to note that while some experimental data is available for related structures, many of the properties for the specific title compounds are predicted based on computational models.
Table 1: Physicochemical Properties of 2-(1H-Pyrazol-4-yl)morpholine and its N-Methyl Analog
| Property | 2-(1H-Pyrazol-4-yl)morpholine (and its enantiomers) | 2-(1-methyl-1H-pyrazol-4-yl)morpholine |
| CAS Number | 2165863-96-5 ((R)-enantiomer)[4] | 1375963-52-2[3] |
| Molecular Formula | C₇H₁₁N₃O[4] | C₈H₁₃N₃O[3] |
| Molecular Weight | 153.18 g/mol [4] | 167.21 g/mol |
| Appearance | Predicted: Solid | Predicted: Liquid or Solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available. Expected to have some solubility in water and polar organic solvents. | Not available. Expected to have some solubility in water and polar organic solvents. |
| pKa (predicted) | Not available | Not available |
| LogP (predicted) | 0.0706 ((R)-enantiomer)[4] | -0.7[5] |
| Topological Polar Surface Area (TPSA) | 49.94 Ų ((R)-enantiomer)[4] | 39.08 Ų |
Synthesis and Reactivity
While specific, detailed experimental procedures for the synthesis of 2-(1H-Pyrazol-4-yl)morpholine and its N-methyl analog are not extensively documented in publicly available literature, general synthetic strategies for related pyrazole and morpholine derivatives can be adapted.
A plausible synthetic approach for 2-(1H-Pyrazol-4-yl)morpholine would involve the construction of the pyrazole ring followed by its linkage to the morpholine moiety, or vice versa. One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[6] For 4-substituted pyrazoles, a suitable precursor would be required.
The synthesis of the N-methyl analog would likely follow a similar pathway, but with the use of methylhydrazine in the cyclization step to form the N-methylated pyrazole ring directly.[7] Alternatively, N-methylation of the pyrazole ring could be achieved as a subsequent step after the formation of the 2-(1H-Pyrazol-4-yl)morpholine core.
Below is a generalized workflow for the synthesis of such compounds.
Caption: A conceptual model of a signaling pathway potentially modulated by a pyrazolyl-morpholine compound.
Safety and Handling
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Pyrazole: Can be harmful if swallowed and may cause skin and eye irritation. [8]* Morpholine: Is a flammable liquid and vapor, and can be corrosive to the skin and eyes. [9][10][11] Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from ignition sources. [11][12] In case of exposure, seek immediate medical attention and consult the safety data sheet for a closely related compound if available.
Conclusion
2-(1H-Pyrazol-4-yl)morpholine and its N-methyl analog are compounds of significant interest for medicinal chemistry and drug discovery due to the favorable properties of their constituent pyrazole and morpholine scaffolds. This guide has aimed to provide a comprehensive overview of their known properties while also highlighting the current gaps in the literature regarding experimental data. It is imperative for researchers to be aware of the nomenclature ambiguity surrounding CAS number 1375963-52-2. Further experimental investigation into the synthesis, characterization, and biological activity of these compounds is warranted to fully elucidate their therapeutic potential.
References
-
Pyrazoles and morpholines in medicinal chemistry. [1][2]2. Predicted boiling point of a related compound. [13]3. CAS number for 2-(1-methyl-1H-pyrazol-4-yl)morpholine. 4. Storage and handling of related compounds. [12]5. Safety information for morpholine. [9]6. Safety information for pyrazole. 7. Physicochemical properties of a Boc-protected analog. [14]8. Synthesis of N-methyl pyrazoles. [7]9. Properties of (R)-2-(1H-Pyrazol-4-yl)morpholine. [4]10. CAS number and formula for 2-(1-methyl-1H-pyrazol-4-yl)morpholine. [3]11. Safety data for morpholine. [10]12. Safety and handling of morpholine. 13. NMR data for related formylated amines. [15]14. Synthesis of morpholine derivatives. 15. Safety information for pyrazole. [8]16. Physicochemical properties of morpholine. 17. Safety data for morpholine. [16]18. Biological activities of pyrazoline derivatives. [17]19. Synthesis and biological activity of morpholine derivatives. [18]20. Predicted LogP for 2-(1-methyl-1h-pyrazol-4-yl)morpholine. 21. Synthesis of a pyrazole-containing morpholine derivative. [19]22. IR spectrum of N-methylmorpholine. [20]23. NMR patterns for morpholine. [21]24. Storage information for 2-(1-Methyl-1H-pyrazol-4-yl)morpholine. [22]25. Predicted properties of a related compound. [23]26. Synthesis of pyrazole derivatives. [24]27. IR spectrum of morpholine. [25]28. Biological activities of pyrazoline derivatives. [2]29. Biological activities of pyrazoline derivatives. [26]30. 13C-NMR of a pyrazoline derivative. [27]31. 13C NMR of morpholine. [28]32. Mass spectrum of morpholine. [29]33. Classification of morpholines. [30]34. Synthesis of pyrazole derivatives. [6]35. Synthesis and properties of pyrazoles. [31]36. Information on a related isomer. [32]37. Crystal structure of a related morpholine derivative. [33]38. Properties of a related pyrazole derivative.
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